molecular formula C18H19N5O2S2 B12482932 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide

2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide

Cat. No.: B12482932
M. Wt: 401.5 g/mol
InChI Key: PUZFFICWDJOMIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide is a complex organic compound that features both pyrimidine and thiazole rings. These heterocyclic structures are known for their significant biological activities and are often found in various pharmaceutical agents.

Preparation Methods

The synthesis of 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide typically involves multi-step reactions. One common route includes the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of potassium carbonate in aqueous ethanol . This intermediate is then reacted with various amines to form the desired compound. Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: The thiazole and pyrimidine rings can undergo nucleophilic and electrophilic substitution reactions.

    Common Reagents and Conditions: Ethanol, potassium carbonate, sodium ethoxide, and triethylamine are frequently used in these reactions.

    Major Products: The major products depend on the specific reaction conditions but can include various substituted pyrimidines and thiazoles.

Scientific Research Applications

2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole and pyrimidine rings can bind to enzymes and receptors, inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Similar compounds include other pyrimidine and thiazole derivatives, such as:

These compounds share similar structural features but differ in their specific substituents, leading to variations in their biological activities and applications

Properties

Molecular Formula

C18H19N5O2S2

Molecular Weight

401.5 g/mol

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C18H19N5O2S2/c1-3-12(27-17-20-13(19)9-14(24)21-17)16(25)23-18-22-15(10(2)26-18)11-7-5-4-6-8-11/h4-9,12H,3H2,1-2H3,(H,22,23,25)(H3,19,20,21,24)

InChI Key

PUZFFICWDJOMIG-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NC(=C(S1)C)C2=CC=CC=C2)SC3=NC(=CC(=O)N3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.